N-Butyraldehyde-D8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

N-Butyraldehyde-D8 can be produced from glucose by engineered Escherichia coli . This process involves expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol, which was addressed by knocking out native E. coli alcohol dehydrogenases .Molecular Structure Analysis

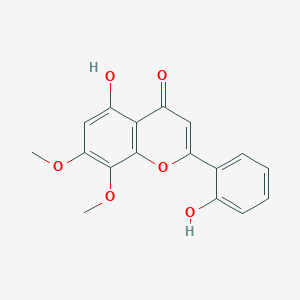

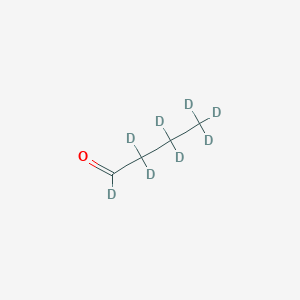

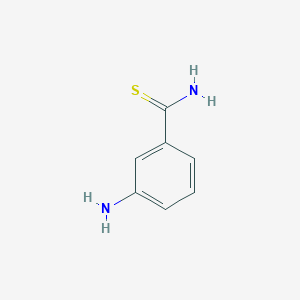

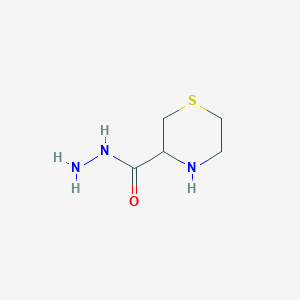

The IUPAC name for N-Butyraldehyde-D8 is 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one . The InChI is InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D . The Canonical SMILES is CCCC=O and the Isomeric SMILES is [2H]C (=O)C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .Chemical Reactions Analysis

N-Butyraldehyde-D8 is produced exclusively from hydroformylation of propylene . It is a versatile chemical used in the synthesis of various C4 and C8 alcohols, carboxylic acids, amines, and esters .Physical And Chemical Properties Analysis

N-Butyraldehyde-D8 has a molecular weight of 80.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 80.107728842 g/mol and the Monoisotopic Mass is also 80.107728842 g/mol . The Topological Polar Surface Area is 17.1 Ų .Scientific Research Applications

Renewable Chemical Synthesis

N-Butyraldehyde-D8 can be used in the renewable synthesis of chemicals from biomass. Engineered strains of Escherichia coli have been developed to produce N-Butyraldehyde directly from glucose, which can serve as a basis for further development of renewable N-Butyraldehyde production .

Chemical Synthesis Intermediate

This compound serves as a versatile intermediate in the synthesis of various C4–C8 alcohols, carboxylic acids, esters, and amines. It’s particularly important in the production of 2-ethylhexanol, a large volume derivative used in synthesizing phthalate plasticizers .

Pharmaceutical Research

N-Butyraldehyde-D8 is available as a high-quality, certified reference material for biochemical research and NMR solvents & reagents. Its stable isotopic labeling makes it valuable for tracing and analytical studies in pharmaceutical research .

Material Science

In material science, N-Butyraldehyde-D8 can be used as a bifunctional catalyst for self-condensation reactions, which are crucial for creating biomass-derived porous carbon-based composites .

Environmental Studies

The renewable production of N-Butyraldehyde from glucose by engineered bacteria is a significant step towards sustainability, reducing reliance on non-renewable petroleum resources and mitigating environmental pollution .

Biofuels

N-Butyraldehyde-D8 plays a role in the production of biofuels. The engineered microbial pathways that convert biomass into N-Butyraldehyde can be optimized to improve the yield of biofuels, making it a key player in the biofuel industry .

Agricultural Research

While specific applications of N-Butyraldehyde-D8 in agricultural research are not directly cited, its role as a stable isotope makes it a potential tool for tracing and studying biochemical processes in agricultural systems .

Industrial Applications

N-Butyraldehyde is used industrially as a raw material to make various chemicals such as 2-ethyl hexanol, n-butanol, trimethylolpropane, and polyvinyl buthylal. N-Butyraldehyde-D8, with its isotopic labeling, could be used in similar industrial applications to trace the pathways and efficiencies of these chemical syntheses .

Mechanism of Action

Target of Action

N-Butyraldehyde-D8, also known as Butanal-D8, is primarily targeted in the biochemical pathways of microorganisms like Escherichia coli . It plays a crucial role in the synthesis of diverse C4–C8 alcohols, carboxylic acids, esters, and amines .

Mode of Action

N-Butyraldehyde-D8 interacts with its targets through a modified Clostridium CoA-dependent n-butanol production pathway . This pathway involves a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . Aldh from Clostridium beijerinckii has been found to outperform other tested homologues .

Biochemical Pathways

The biochemical pathway affected by N-Butyraldehyde-D8 is the Clostridium CoA-dependent n-butanol production pathway . The presence of native alcohol dehydrogenase in E. coli can lead to the spontaneous conversion of N-Butyraldehyde-D8 to n-butanol . This issue can be addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the butyraldehyde-to-butanol ratio .

Pharmacokinetics

It’s worth noting that the production titer of n-butyraldehyde-d8 can be increased through in situ liquid–liquid extraction using oleyl alcohol . This process suggests that the bioavailability of N-Butyraldehyde-D8 can be influenced by the extraction method used.

Result of Action

The result of N-Butyraldehyde-D8’s action is the production of n-butyraldehyde directly from glucose . This production process has been demonstrated in E. coli strains engineered to express a modified Clostridium CoA-dependent n-butanol production pathway .

Action Environment

The action, efficacy, and stability of N-Butyraldehyde-D8 can be influenced by various environmental factors. For instance, the butyraldehyde-to-butanol ratio can be improved by reducing media complexity from Terrific broth to M9 media containing 2% yeast extract . Additionally, the use of oleyl alcohol as an extractant in in situ liquid–liquid extraction has been shown to increase the titer of N-Butyraldehyde-D8 produced .

Future Directions

The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable N-Butyraldehyde-D8 production .

properties

IUPAC Name |

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-RIZALVEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyraldehyde-D8 | |

CAS RN |

84965-36-6 |

Source

|

| Record name | 84965-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)

![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)

![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)